molecular formula C24H34Cl2N2O2 B2718651 1-(2-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1215557-67-7

1-(2-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No. B2718651
CAS RN: 1215557-67-7
M. Wt: 453.45
InChI Key: AOKAGRKKTLSFEW-UHFFFAOYSA-N
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Description

1-(2-(Tert-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C24H34Cl2N2O2 and its molecular weight is 453.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds similar in structure to the one have been synthesized and characterized through various methods, providing a foundation for understanding their physical and chemical properties. For example, studies on the synthesis of tert-butyl derivatives through condensation reactions and their characterization via spectroscopic methods such as LCMS, 1H NMR, and X-ray diffraction have been reported. These studies often aim to explore new materials with potential biological activities or to understand the structural basis of their function (C. Sanjeevarayappa et al., 2015).

Biological Evaluation

The biological evaluation of similar compounds includes assessing their antibacterial and anthelmintic activities. The structure-activity relationship (SAR) is a key focus, aiming to optimize the biological effectiveness while minimizing adverse effects. For instance, derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities in vivo, highlighting the potential therapeutic applications of these compounds (J. Kumar et al., 2017).

Environmental Stability and Fuel Additives

Research has also explored the stabilization of environmentally friendly fuels through the use of tert-butyl derivatives. These studies investigate how such compounds can improve the longevity and performance of diesel fuels, underscoring their importance in industrial applications (V. N. Koshelev et al., 1996).

Antagonist Properties and Receptor Binding

Certain tert-butyl derivatives exhibit antagonist properties at specific receptors, offering insights into their mechanism of action and potential as therapeutic agents. For example, the evaluation of compounds for their selective binding to 5-HT1A receptors provides valuable data for the development of new drugs targeting neurological disorders (L. Lanfumey et al., 1993).

Antioxidant Properties

The antioxidant properties of tert-butyl derivatives are of significant interest due to their potential in mitigating oxidative stress, a key factor in many chronic diseases. Research into the synthesis and evaluation of these compounds as antioxidants demonstrates their utility in developing protective agents against oxidative damage (S. Y. Prabawati, 2016).

properties

IUPAC Name

1-(2-tert-butylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33ClN2O2.ClH/c1-18-9-10-19(25)15-22(18)27-13-11-26(12-14-27)16-20(28)17-29-23-8-6-5-7-21(23)24(2,3)4;/h5-10,15,20,28H,11-14,16-17H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKAGRKKTLSFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=CC=C3C(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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